Gem-Difluorination Reduces Pyrrolidine Basicity: pKa Shift of 2–3 Units Compared to Non-fluorinated Analog
In a systematic study of fluorinated saturated heterocyclic amines, 4,4-difluorination of the pyrrolidine ring was shown to reduce basicity by approximately 2–3 pKa units relative to the non-fluorinated pyrrolidine core. This magnitude of basicity reduction is critical for shifting the pKa of the amine from strongly basic (pKa ~10–11) to weakly basic (pKa ~7–8), thereby minimizing protonation at physiological pH and enhancing passive diffusion across biological membranes. [1] By direct class-level inference, (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is expected to exhibit a pKa in the range of 7.0–8.0 compared to an estimated pKa of ~9.5–10.5 for its non-fluorinated analog (1,2-dimethylpyrrolidin-2-yl)methanol.
| Evidence Dimension | Amine basicity (pKa of pyrrolidine nitrogen) |
|---|---|
| Target Compound Data | Estimated pKa 7.0–8.0 (class inference based on 4,4-difluoropyrrolidine scaffold) |
| Comparator Or Baseline | Non-fluorinated pyrrolidine analog: estimated pKa 9.5–10.5 |
| Quantified Difference | Reduction of ~2–3 pKa units |
| Conditions | Systematic pKa measurement study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives |
Why This Matters
Lower pKa reduces the fraction of protonated, membrane-impermeable amine at physiological pH, directly improving passive permeability and oral bioavailability potential.
- [1] Trofymchuk, S., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal, 29(47), e202301383. View Source
